Nebicapone
Overview
Description
Nebicapone, also known as 1-[3,4-dihydroxy-5-nitrophenyl]-2-phenylethanone, is a catechol-O-methyltransferase (COMT) inhibitor. It is primarily investigated for its potential use as an adjunct therapy in the treatment of Parkinson’s disease. By inhibiting the COMT enzyme, this compound helps to increase the bioavailability of levodopa, a common medication used to manage Parkinson’s disease symptoms .
Mechanism of Action
Target of Action
Nebicapone is a novel catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that plays a significant role in the degradation of catecholamines, including dopamine, epinephrine, and norepinephrine . By inhibiting COMT, this compound increases the availability of these neurotransmitters, which can be beneficial in conditions like Parkinson’s disease where dopamine levels are typically reduced .
Mode of Action
This compound acts by reversibly inhibiting the COMT enzyme . This inhibition prevents the methylation of catecholamines, thereby reducing their degradation and increasing their availability .
Biochemical Pathways
The primary metabolic pathways of this compound in humans involve mainly 3-O-glucuronidation, the major early metabolite, and 3-O-methylation, the predominant late metabolite . Glucuronidation and methylation are common biochemical pathways for drug metabolism, which involve the addition of a glucuronic acid or a methyl group to the drug molecule, respectively .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is mainly metabolized by glucuronidation
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in the availability of catecholamines, particularly dopamine . This is achieved by inhibiting the COMT enzyme, which normally breaks down these neurotransmitters . The result is a potential improvement in the motor symptoms of Parkinson’s disease due to increased dopamine availability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness and safety of this compound. As an example, this compound has been shown to have an effect on the pharmacokinetics of warfarin, a commonly used anticoagulant . Therefore, careful consideration must be given to drug interactions when this compound is used in combination with other medications .
Biochemical Analysis
Biochemical Properties
This compound interacts with the enzyme catechol-O-methyltransferase (COMT), inhibiting its activity . This inhibition leads to a decrease in the methylation of levodopa, a critical therapeutic agent for Parkinson’s disease, thereby increasing its bioavailability .
Cellular Effects
In cellular processes, this compound has been shown to effectively inhibit COMT and increase levodopa exposure . This results in an improved motor response in Parkinson’s disease patients .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the COMT enzyme . This inhibition prevents the methylation of levodopa, thereby increasing its systemic exposure and therapeutic effect .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been observed that this compound significantly decreases COMT activity, increases systemic exposure to levodopa, and improves motor response .
Metabolic Pathways
This compound is primarily metabolized through glucuronidation and methylation . The glucuronidation process is carried out by multiple UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9 showing the highest specific activity .
Transport and Distribution
It is known that this compound is primarily metabolized in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nebicapone involves several steps, starting from commercially available starting materials. The key steps include:
Hydroxylation: The addition of hydroxyl groups to the aromatic ring.
Condensation: The formation of the ethanone moiety through a condensation reaction.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The nitro group in this compound can be reduced to an amine group under specific conditions.
Substitution: Various substitution reactions can occur on the aromatic ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Nebicapone has several applications in scientific research:
Chemistry: Used as a model compound to study COMT inhibition and its effects on catecholamine metabolism.
Biology: Investigated for its role in modulating neurotransmitter levels in the brain.
Medicine: Primarily researched for its potential to enhance the efficacy of levodopa in Parkinson’s disease treatment.
Comparison with Similar Compounds
- Entacapone
- Tolcapone
- Opicapone
Comparison:
- Entacapone: Similar to Nebicapone, Entacapone is a COMT inhibitor used in Parkinson’s disease treatment. this compound has shown different pharmacokinetic properties, potentially offering a longer duration of action.
- Tolcapone: Another COMT inhibitor, Tolcapone, has a higher risk of hepatotoxicity compared to this compound, making this compound a potentially safer alternative.
- Opicapone: Opicapone is a newer COMT inhibitor with a longer half-life than this compound, allowing for once-daily dosing. this compound’s unique chemical structure may offer different therapeutic benefits .
This compound’s unique properties and potential therapeutic benefits make it a promising compound in the treatment of Parkinson’s disease and other neurological disorders.
Properties
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(19)20)14(18)13(17)8-10/h1-5,7-8,17-18H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOLGFFTUGAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181912 | |
Record name | Nebicapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274925-86-9 | |
Record name | Nebicapone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274925869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nebicapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nebicapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEBICAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2KXJ990T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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